N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-11H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBCQVQRANQMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring, a benzimidazole moiety, and a pyridine ring. The synthesis typically involves multiple steps including:
- Formation of the furan-2-ylmethyl intermediate through alkylation reactions.
- Synthesis of the benzimidazole derivative via condensation reactions with o-phenylenediamine.
- Coupling of intermediates using coupling reagents like DCC or EDC in the presence of bases such as triethylamine.
The overall structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF cells. The compound's effectiveness was quantified with an IC50 value indicating significant cytotoxicity. In vivo studies demonstrated tumor growth suppression in mice models treated with this compound .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole moiety can enhance antimicrobial efficacy .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Modulation : It may alter pathways related to apoptosis and cell cycle regulation.
- Interaction with Nucleic Acids : Potential binding to DNA or RNA could disrupt normal cellular functions.
Case Studies and Research Findings
Several case studies have been documented that explore the biological activity of this compound:
- In Vivo Tumor Models : Studies demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups.
- Cell Line Studies : Flow cytometry analyses revealed that treatment with the compound led to increased rates of apoptosis in cancerous cells, suggesting a promising therapeutic avenue for cancer treatment.
- SAR Investigations : Variants of the compound have been synthesized to optimize its biological activity, focusing on modifications that enhance binding affinity to target proteins involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Research has highlighted the efficacy of N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide in targeting various cancer cell lines. Compounds with similar structures have demonstrated significant anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 9 | Inhibition of cell proliferation |
| Compound B | HepG2 (Liver) | 0.25 | AMPK phosphorylation regulation |
| Compound C | MCF7 (Breast) | 5 | Induction of apoptosis |
Studies have shown that derivatives of benzimidazole, which share structural similarities with this compound, exhibit potent activity against various cancer types, suggesting a promising avenue for further research into this compound's therapeutic potential .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Research indicates that derivatives containing furan and pyridine moieties are effective against several viral strains, including HIV and influenza viruses. The mechanism often involves interference with viral replication processes.
Table 2: Antiviral Activity of Related Compounds
| Compound Name | Virus Type | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound D | HIV | 20 | Reverse transcriptase inhibition |
| Compound E | Influenza A | 50 | Neuraminidase inhibition |
| Compound F | Hepatitis C | 30 | Viral replication interference |
These findings underscore the potential of this compound as a candidate for antiviral drug development .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies suggest that compounds with similar heterocyclic frameworks can inhibit the growth of bacteria and fungi, making them suitable candidates for further exploration in antimicrobial therapy.
Table 3: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Type | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound G | E. coli | 15 | Cell wall synthesis inhibition |
| Compound H | S. aureus | 10 | Protein synthesis disruption |
Chemical Reactions Analysis
Hydrolysis and Degradation
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures cleaves the amide bond, yielding 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetic acid and furfurylamine .
-
Basic Hydrolysis : NaOH or KOH in aqueous ethanol generates the corresponding carboxylate salt .
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the benzimidazole and pyridine groups .
-
Stability in neutral aqueous solutions is high, with <5% degradation over 24 hours at 25°C .
Electrophilic Substitution on the Furan Ring
The electron-rich furan moiety participates in electrophilic substitutions:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .
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Sulfonation : SO₃ in DMF sulfonates the furan ring, enhancing water solubility.
Table 2: Electrophilic Reactions
Coordination and Metal Complexation
The pyridine and benzimidazole nitrogen atoms act as ligands for metal ions:
-
Cu(II) Complexation : Forms stable complexes with Cu(NO₃)₂ in ethanol, confirmed by UV-Vis and ESR spectroscopy .
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Zn(II) Binding : Demonstrates moderate affinity for Zn²⁺ in buffered solutions (pH 7.4), relevant to metalloenzyme inhibition .
Notable Data :
Oxidation Reactions
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Furan Ring Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the furan ring into a γ-lactone, altering the compound’s pharmacokinetic profile .
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Benzimidazole Oxidation : H₂O₂/Fe²⁺ generates N-oxide derivatives, which show enhanced anticancer activity in vitro .
Pharmacological Modifications
Derivatives of this compound are synthesized to enhance bioactivity:
-
Schiff Base Formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) yields imine derivatives with improved antimicrobial properties .
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Esterification : Reaction with acetyl chloride produces prodrugs with higher membrane permeability .
Table 3: Bioactive Derivatives
| Derivative | Modification | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Schiff base | 4-Chlorobenzylidene | Antifungal: 8.2 μM | |
| N-Oxide | H₂O₂/Fe²⁺ | Anticancer: 3.1 μM (MCF-7) |
Stability Under Ambient Conditions
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzimidazole Core
Pyridine Positional Isomers
- N-(furan-2-ylmethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide ():
Differs only in the pyridine substitution (4-position vs. 2-position). The pyridin-4-yl group may alter binding orientation in target proteins due to steric and electronic differences .
Triazole and Thiazole Derivatives
- N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) ():
Replaces the pyridine and furan groups with a triazole ring and chlorophenyl substituent. Exhibits 64.99% quorum sensing inhibition at 250 μM, suggesting triazole moieties enhance antimicrobial activity . - Compound 9c (): Incorporates a triazole-thiazole-aryl system, showing strong binding in docking studies. The thiazole ring may improve membrane permeability compared to furan .
Chlorinated Benzimidazoles
- FTIR and NMR data confirm structural integrity .
Key Findings and Implications
Pyridine Position Matters : The 2-position in the target compound may optimize π-stacking vs. the 4-position isomer (), though biological data are needed to confirm .
Heterocycle Trade-offs : Triazole-thiazole systems () show potent activity but may sacrifice metabolic stability compared to furan .
Chlorine Enhances Bioactivity : Chlorinated benzimidazoles () exhibit improved target engagement, likely via electronic effects .
Q & A
Q. What are the key synthetic routes and optimization strategies for N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the benzimidazole core followed by functionalization. Critical steps include:
- Coupling reactions : Introducing the pyridinyl group to the benzimidazole moiety via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .
- Acetamide linkage formation : Reacting the furan-2-ylmethylamine with activated intermediates like chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization is essential to achieve >95% purity, with HPLC monitoring to confirm reaction progress . Optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (reflux conditions), and catalyst use (e.g., Pd catalysts for cross-coupling) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the benzimidazole core, pyridinyl substituents, and acetamide linkage. For example, the pyridinyl proton signals appear as distinct doublets in δ 7.5–8.5 ppm, while the furan methylene group resonates near δ 4.2–4.5 ppm .
- IR spectroscopy : Key peaks include C=O stretching (~1650 cm⁻¹) for the acetamide group and aromatic C-H bending (~750 cm⁻¹) for the benzimidazole .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of this compound?
Discrepancies in biological data (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, co-solvents) or compound purity. Computational approaches include:
- Molecular docking : Predict binding modes to targets like kinases or GPCRs. For example, docking studies revealed hydrogen bonding between the pyridinyl group and ATP-binding pockets in kinase targets .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations to validate docking poses) .
- QSAR models : Correlate structural features (e.g., substituents on the benzimidazole) with activity trends .
Q. What methodologies are recommended for analyzing thermal stability and decomposition pathways?
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., ~250°C for the benzimidazole core) and residual mass .
- Differential thermal analysis (DTA) : Identifies endothermic (melting) and exothermic (decomposition) events .
- Gas chromatography-mass spectrometry (GC-MS) : Analyzes volatile decomposition products (e.g., furan derivatives or pyridine fragments) .
Q. How can researchers address synthetic challenges in scaling up this compound for preclinical studies?
- Flow chemistry : Enhances reproducibility by controlling reaction parameters (temperature, residence time) during benzimidazole formation .
- Catalyst recycling : Use immobilized Pd catalysts for cross-coupling steps to reduce costs .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
